molecular formula C21H25N5O4S B12158040 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,4-dimethox yphenyl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,4-dimethox yphenyl)acetamide

Cat. No.: B12158040
M. Wt: 443.5 g/mol
InChI Key: SLFRPMIULYMDJD-UHFFFAOYSA-N
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Description

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 3-(methylethoxy)phenyl group at position 5 and a thioether-linked acetamide moiety at position 2. This structural complexity positions it as a candidate for diverse pharmacological applications, including anti-inflammatory, antimicrobial, or enzyme-targeting activities .

Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C21H25N5O4S/c1-13(2)30-16-7-5-6-14(10-16)20-24-25-21(26(20)22)31-12-19(27)23-15-8-9-17(28-3)18(11-15)29-4/h5-11,13H,12,22H2,1-4H3,(H,23,27)

InChI Key

SLFRPMIULYMDJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Thioether Formation:

    Amidation: The final step involves the amidation reaction where the triazole-thioether intermediate is reacted with 3,4-dimethoxyphenylacetic acid under dehydrating conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring opening or hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings or the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics and antifungal medications.

Medicine

In medicine, the compound’s anticancer properties are of significant interest. It has shown potential in inhibiting the proliferation of cancer cells, making it a promising candidate for cancer therapy research.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial action may involve inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it might interfere with cell division processes or induce apoptosis through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Triazole-Based Acetamides

The following table summarizes key analogues and their structural variations:

Compound Name Triazole Substituent (Position 5) Acetamide Aryl Group (N-Substituent) Key Differences & Biological Relevance References
Target Compound 3-(Methylethoxy)phenyl 3,4-Dimethoxyphenyl Bulky methylethoxy group may enhance lipophilicity; 3,4-dimethoxy improves solubility & H-bonding.
2-{[4-Amino-5-(3-Methoxyphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(2,6-Dimethylphenyl)Acetamide 3-Methoxyphenyl 2,6-Dimethylphenyl Smaller methoxy group reduces steric hindrance; dimethylphenyl may limit polar interactions.
2-[(4-Amino-5-Phenyl-1,2,4-Triazol-3-Yl)Sulfanyl]-N-(3,4-Dichlorophenyl)Acetamide Phenyl 3,4-Dichlorophenyl Electron-withdrawing Cl groups enhance metabolic stability but reduce solubility.
2-[[4-Amino-5-(3-Ethoxyphenyl)-4H-1,2,4-Triazol-3-Yl]Thio]-N-[4-(6-Methyl-2-Benzothiazolyl)Phenyl]Acetamide 3-Ethoxyphenyl 4-(6-Methylbenzothiazolyl)phenyl Ethoxy increases hydrophobicity; benzothiazolyl may enhance target affinity (e.g., kinase inhibition).
N-(3,5-Dimethoxyphenyl)-2-[(4-Allyl-5-(Thiophen-2-Yl)-4H-1,2,4-Triazol-3-Yl)Thio]Acetamide Thiophen-2-yl 3,5-Dimethoxyphenyl Thiophene introduces sulfur-mediated interactions; 3,5-dimethoxy alters electronic distribution.

Pharmacological Activity Comparisons

  • Anti-Inflammatory Potential: The target compound’s 3,4-dimethoxyphenyl group mirrors structural motifs in anti-inflammatory agents (e.g., diclofenac derivatives). In contrast, dichlorophenyl analogues (e.g., ) may exhibit stronger COX-2 inhibition but higher cytotoxicity due to halogenated aryl groups .
  • Antimicrobial Activity: Methoxy and ethoxy substituents (as in the target compound and ) are associated with improved Gram-positive bacterial inhibition compared to non-polar groups like phenyl .
  • Anti-Exudative Effects : A study on furan-2-yl triazole acetamides (e.g., ) demonstrated dose-dependent anti-exudative activity comparable to diclofenac sodium, suggesting that the target compound’s methylethoxy group may further modulate efficacy via enhanced membrane permeability .

Structure-Activity Relationship (SAR) Insights

  • Triazole Substituents: Methoxy vs. Ethoxy: Ethoxy groups () increase lipophilicity but may reduce metabolic stability compared to methoxy.
  • Acetamide Aryl Groups :
    • 3,4-Dimethoxyphenyl : Enhances solubility and H-bonding vs. 3,5-dimethoxy () or dichlorophenyl ().
    • Benzothiazolyl () : Introduces planar heterocyclic motifs for π-stacking in enzyme active sites.

Biological Activity

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a unique combination of functional groups including an amine, a triazole ring, and methoxy substituents, this compound presents various avenues for medicinal chemistry applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N5O2SC_{19}H_{20}N_{5}O_{2}S with a molecular weight of approximately 401.5 g/mol. Its structural complexity is illustrated below:

Structural Feature Description
Triazole Ring Enhances binding to metal ions and biological macromolecules
Methoxy Groups Improve solubility and bioavailability
Amine Group Potential for hydrogen bonding in biological interactions

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity in several areas:

Anticancer Activity

Research has shown that derivatives of triazole compounds often exhibit anticancer properties. The specific compound has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), A2780 (ovarian cancer).
  • IC50 Values : Studies revealed IC50 values ranging from 0.5 to 7.10 µM across different cell lines, indicating a concentration-dependent response to treatment .

The biological activity is primarily attributed to the compound's ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The triazole moiety is known for its capacity to inhibit enzymes involved in cancer proliferation.
  • Receptor Modulation : The methoxy groups enhance the compound's affinity for various receptors, potentially leading to altered signaling pathways associated with tumor growth.

Study 1: Antiproliferative Effects

In a recent study, the compound was tested alongside other triazole derivatives on multiple cancer cell lines. The results indicated that it significantly reduced cell viability in MDA-MB-231 cells with an IC50 of approximately 0.62 µM, outperforming several analogs .

Study 2: Structure-Activity Relationship (SAR)

A comparative analysis of structurally similar compounds revealed that modifications in the methoxy and triazole components significantly influenced biological activity. Substituents on the phenyl rings were found to enhance or diminish activity based on their electronic properties .

Interaction Studies

Understanding how this compound interacts within biological systems is crucial for its therapeutic applications. Interaction studies typically focus on:

  • Binding Affinity : Evaluating how well the compound binds to target proteins.
  • Cellular Uptake : Assessing how effectively the compound enters cells and its subsequent distribution.

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